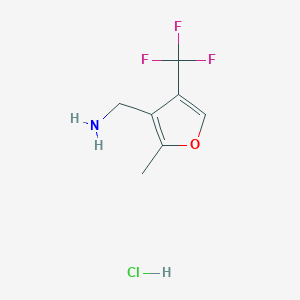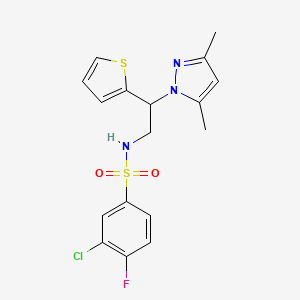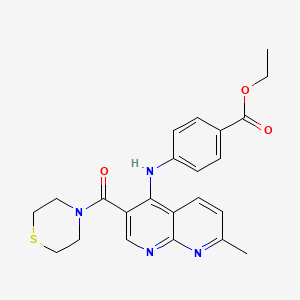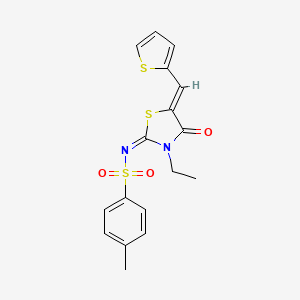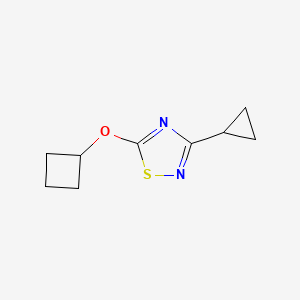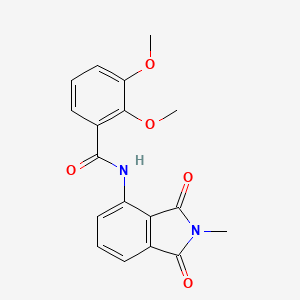
2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide” is a type of benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries, including medical, industrial, biological, and potential drug industries . They have been used for the treatment of various conditions such as cancer, hypercholesterolemia, and juvenile hyperactivity, among others .
Synthesis Analysis
The synthesis of this compound starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis process uses TEA as a base and THF as a solvent . The yields of 2,3-dimethoxybenzamides were between 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields of 40–72% .Molecular Structure Analysis
The molecular structure of “2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide” was determined using IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
The synthesized benzamide compounds were tested for their in vitro antioxidant activity, which was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Several benzamide derivatives have been synthesized and characterized for their biological activities. For instance, novel benzamide compounds were synthesized from 2,3-dimethoxybenzoic acid and evaluated for their antioxidant and antibacterial activities. These compounds demonstrated effective total antioxidant, free radical scavenging, and metal chelating activity compared to standards, along with notable in vitro antibacterial activity against various bacteria strains (Yakan et al., 2020).
Antipsychotic Properties
Benzamide derivatives have also been studied for their antipsychotic properties. A specific study synthesized and evaluated the antidopaminergic properties of (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds. These compounds displayed potent antipsychotic activity with a low tendency to induce extrapyramidal side effects, indicating their potential as antipsychotic agents (Högberg et al., 1990).
Sigma-2 Receptor Probes
Research into the sigma-2 receptor, which plays a role in cancer and neurological diseases, has led to the development of benzamide analogues as probes. For example, novel sigma-2 receptor probes based on benzamide structures have been synthesized for in vitro studies, demonstrating high affinity for sigma-2 receptors and usefulness in studying receptor binding in vitro (Xu et al., 2005).
Imaging Sigma-2 Receptor Status in Tumors
Fluorine-18 labeled benzamide analogues have been synthesized for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. These compounds showed high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies, highlighting their potential for imaging applications in cancer research (Tu et al., 2007).
Anticonvulsant Activity
The metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide has been discovered as a potent anticonvulsant in animal models. This compound demonstrated effective seizure antagonism in maximal electroshock (MES) induced seizures in mice, indicating its potential as an anticonvulsant agent (Robertson et al., 1987).
Direcciones Futuras
The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .
Propiedades
IUPAC Name |
2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-20-17(22)10-6-4-8-12(14(10)18(20)23)19-16(21)11-7-5-9-13(24-2)15(11)25-3/h4-9H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEYSNNMTRHCRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 1-bromo-3-(trifluoromethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B2559490.png)
![(2S)-4-methyl-2-[(11bS)-11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo[1',5':1,2]pyrido[3,4-b]indol-2(3H)-yl]pentanoic acid](/img/structure/B2559492.png)
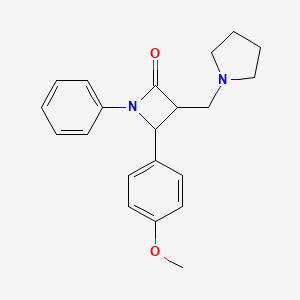
![1-(3,5-dichlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2559494.png)
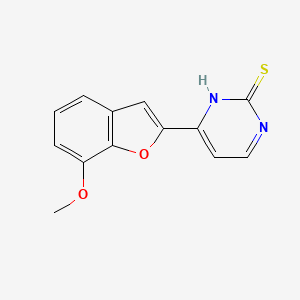
![N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)pyrazine-2-carboxamide](/img/structure/B2559498.png)
![(Z)-2-cyano-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2559501.png)
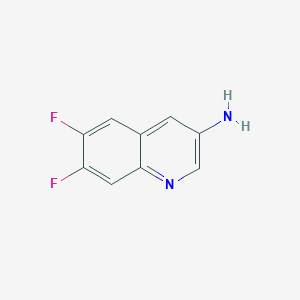
![ethyl 5-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2559504.png)
